molecular formula C8H20O6P2S B046662 O,O,O,O-Tetraethyl monothiodiphosphate CAS No. 645-78-3

O,O,O,O-Tetraethyl monothiodiphosphate

Cat. No. B046662
CAS RN: 645-78-3
M. Wt: 306.26 g/mol
InChI Key: QPXWUAQRJLSJRT-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of related dithiophosphate complexes, such as tetraphenylantimony(V) complexes with O,O'-diethyl dithiophosphate ligands, has been reported. These compounds were synthesized and characterized by high-resolution solid-state NMR and X-ray diffraction, indicating specific coordination modes of dithiophosphate ligands in these complexes (Ivanov et al., 2013). Similar synthetic approaches may be applied or adapted for the synthesis of "O,O,O,O-Tetraethyl monothiodiphosphate."

Molecular Structure AnalysisThe structure of related complexes, like the tetraphenylantimony(V) O,O'-dialkyl dithiophosphates, has been studied using X-ray diffraction and NMR spectroscopy. These studies reveal the coordination polyhedron of antimony in a trigonal bipyramid with monodentate coordination of the dithiophosphate group (Ivanov et al., 2008). This provides insights into the possible molecular structure of "O,O,O,O-Tetraethyl monothiodiphosphate."

Chemical Reactions and Properties

The interaction of zinc(II) bis(O,O'-dialkyl dithiophosphates) with small nitrogen bases underlines the reactivity of dithiophosphate compounds. This interaction leads to hydrolysis, forming hexakis(O,O'-dialkyl dithiophosphato)-µ4-oxo-tetrazinc derivatives, showcasing the chemical reactivity of such compounds (Harrison et al., 1986).

Physical Properties Analysis

The physical properties of dithiophosphate complexes, including melting points and solubility, can be inferred from the synthesis and characterization of related compounds, such as zinc diethyl phosphate. This compound forms infinite 1-dimensional chains, indicating the potential polymeric nature and physical state of "O,O,O,O-Tetraethyl monothiodiphosphate" (Harrison et al., 1992).

Scientific Research Applications

  • EPR Imaging Applications : Tetrathiatriarylmethyl (TAM) radicals, related to O,O,O,O-Tetraethyl monothiodiphosphate, are used as oximetry probes in electron paramagnetic resonance (EPR) imaging. This study highlights the stability of TAM radicals in the presence of O2 and biological systems, relevant for designing biostable trityl radicals for imaging applications (Xia et al., 2006).

  • Industrial Applications of Dithiophosphates : Dithiophosphates, structurally similar to O,O,O,O-Tetraethyl monothiodiphosphate, are widely used in various industrial applications. Understanding their molecular functions and properties, through techniques like DFT and NMR, helps in explaining their roles in these applications (Hellström et al., 2008).

  • Study of Lysosomal Hydrolases : Asymmetric tetraethyl dithio pyrophosphate, a potent anticholinesterase compound, has been studied for its effect on rat brain and liver acid hydrolases from lysosomes. This research could be important for understanding the biological actions of similar organophosphorus compounds (Bărzu et al., 1973).

  • Sol-Gel Process and Structural Characterization : In a study focusing on the SiO2-P2O5 system, tetraethoxysilane (TEOS) was used as a precursor, providing insights into the gelation and structural evolution of samples. This is relevant for research on silica-phosphate materials, which could have similarities to the behavior of O,O,O,O-Tetraethyl monothiodiphosphate in certain contexts (Sava et al., 2012).

  • Oxygen Evolution Reaction (OER) Studies : Studies on the oxygen evolution reaction by cobalt-phosphate catalysts at neutral pH are relevant, as they provide insights into the catalytic behavior of phosphate compounds in electrochemical environments. This research could be analogous to the behavior of O,O,O,O-Tetraethyl monothiodiphosphate in similar reactions (Surendranath et al., 2010).

  • Metal-Organic Frameworks for Electrocatalysis : Research on ultrathin metal-organic frameworks (MOFs) as electrocatalysts for OER demonstrates the potential of organophosphorus compounds in catalysis, which could extend to compounds like O,O,O,O-Tetraethyl monothiodiphosphate (Zhao et al., 2016).

properties

IUPAC Name

diethoxyphosphinothioyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXWUAQRJLSJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983063
Record name O,O,O,O-Tetraethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O,O,O-Tetraethyl monothiodiphosphate

CAS RN

645-78-3
Record name Pyrophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monothiopyrophosphoric acid, tetraethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O,O-Tetraethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ambrus, DJ Hamilton, HA Kuiper… - Pure and Applied …, 2003 - degruyter.com
There may be substantial differences in the chemical composition of technical-grade products of the same active ingredient manufactured under different conditions, from different raw …
Number of citations: 75 www.degruyter.com

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